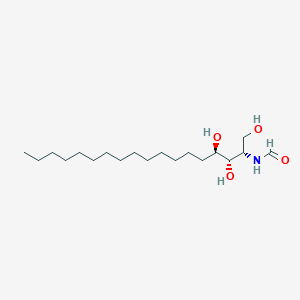

N-monomethylphytosphingosine

Description

Properties

Molecular Formula |

C19H39NO4 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]formamide |

InChI |

InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(23)19(24)17(15-21)20-16-22/h16-19,21,23-24H,2-15H2,1H3,(H,20,22)/t17-,18+,19-/m0/s1 |

InChI Key |

SMTGDXIILDYVOM-OTWHNJEPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC=O)O)O |

Synonyms |

MMPH lipid N-monomethylphytosphingosine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Monomethylphytosphingosine

Precursor Utilization and De Novo Synthesis Routes

The initial stages of sphingolipid synthesis are critical, establishing the core structure that will be subsequently modified to form compounds like N-monomethylphytosphingosine. This process begins with the condensation of simple, abundant cellular building blocks.

The de novo synthesis of all sphingolipids is initiated by the condensation of L-serine and palmitoyl-CoA. researchgate.netwikipedia.orgwikipedia.orgnih.gov This pivotal reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), which is considered the rate-limiting step in sphingolipid biosynthesis. nih.govtandfonline.comlibretexts.org SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that is typically located on the cytosolic side of the endoplasmic reticulum. nih.govlibretexts.orgnih.gov The product of this condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine or 3KS). frontiersin.orgnih.govtandfonline.com The activity of SPT is highly regulated, ensuring control over the flux of molecules entering the sphingolipid metabolic pathway. nih.gov

Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to dihydrosphingosine (also known as sphinganine). frontiersin.orgwikipedia.org This reduction is a stereospecific reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR) and requires the cofactor NADPH. frontiersin.orggerli.com Dihydrosphingosine represents a key branching point in the pathway. It serves as the direct precursor to phytosphingosine (B30862) in many organisms, including plants, fungi, and to some extent, in specific mammalian tissues like the skin. tandfonline.comnih.gov The formation of phytosphingosine from dihydrosphingosine occurs via a hydroxylation reaction at the C4 position of the sphingoid backbone, a reaction catalyzed by a sphinganine (B43673) C4-hydroxylase. libretexts.orgdtic.mil This phytosphingosine molecule is the substrate that will undergo methylation to form this compound.

Role of Palmitoyl Co-A and Serine Condensation Pathways

Enzymatic Methylation Processes

The final step in the synthesis of this compound is the addition of a methyl group to the amino group of the phytosphingosine backbone. This modification is carried out by specific enzymes with defined substrate preferences and cofactor needs.

While a specific enzyme solely dedicated to the N-methylation of phytosphingosine is not extensively characterized in all organisms, evidence points to the existence of relevant N-methyltransferases. In mouse brain tissue, a sphingosine (B13886) N-methyltransferase activity has been identified, demonstrating the capacity for enzymatic methylation of sphingoid bases. acs.org This suggests that mammalian systems possess the machinery to produce N-methylated sphingolipids. acs.org Studies have also detected the presence of this compound and its N,N-dimethyl derivative as cytotoxic agents in human leukemia cells, further implying an in vivo synthesis pathway. nih.goviyte.edu.trtandfonline.com In the fungal kingdom, C9-methyltransferases are known to methylate long-chain bases, indicating that enzymatic methylation of sphingoid bases is a conserved process in some eukaryotes. tandfonline.com

The methylation of sphingoid bases can result in various derivatives. Research has shown that in addition to N-monomethyl derivatives, N,N-dimethyl and N,N,N-trimethyl forms of sphingoid bases can also be produced. acs.org This indicates that the N-methyltransferase(s) involved may perform successive methylation steps or that different enzymes may be responsible for each addition. The presence of these multiple methylated species suggests a controlled, rather than random, enzymatic process. acs.org

The transfer of a methyl group in biological systems is most commonly facilitated by the cofactor S-adenosylmethionine (SAM). It is the universal methyl group donor for most methyltransferase enzymes. Studies investigating phytosphingosine biosynthesis in fish leukocytes found that radioactivity from [3H-methyl]methionine was incorporated into the phytosphingosine base, strongly supporting the role of a methionine-derived cofactor, like SAM, in the methylation process. nih.gov The enzymatic synthesis of sphingomyelin (B164518) also utilizes SAM for methylation, further establishing this cofactor's central role in sphingolipid metabolism. acs.org

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of Phytosphingosine

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor(s) | Cellular Location |

|---|---|---|---|---|---|

| Serine Palmitoyltransferase | SPT | L-Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Pyridoxal 5'-phosphate (PLP) | Endoplasmic Reticulum |

| 3-Ketodihydrosphingosine Reductase | KDSR | 3-Ketodihydrosphingosine | Dihydrosphingosine | NADPH | Endoplasmic Reticulum |

| Sphinganine C4-hydroxylase | - | Dihydrosphingosine | Phytosphingosine | - | Endoplasmic Reticulum |

Table 2: Molecules in the this compound Pathway

| Molecule | Classification | Role in Pathway |

|---|---|---|

| Palmitoyl-CoA | Acyl-CoA | Initial Substrate |

| L-Serine | Amino Acid | Initial Substrate |

| 3-Ketodihydrosphingosine | Sphingoid Base Precursor | Intermediate |

| Dihydrosphingosine (Sphinganine) | Sphingoid Base | Intermediate, Precursor to Phytosphingosine |

| Phytosphingosine | Sphingoid Base | Substrate for Methylation |

| This compound | Methylated Sphingoid Base | Final Product |

Specificity of Methylation Reactions

Catabolism and Degradation Pathways of this compound

The breakdown of sphingolipids is a fundamental cellular process, primarily occurring within the acidic environment of the lysosome. researchgate.netresearchgate.net This constitutive degradation involves a series of specific hydrolases that act in a stepwise manner to disassemble complex sphingolipids into their constituent parts. researchgate.net For this compound, it is hypothesized that its degradation follows the general principles of sphingolipid catabolism, although the precise enzymatic steps remain to be fully elucidated.

The central molecule in sphingolipid breakdown is ceramide. frontiersin.org Complex sphingolipids are catabolized to yield ceramide, which is then deacylated by ceramidases to produce a sphingoid base (like sphingosine or phytosphingosine) and a fatty acid. frontiersin.orgnih.gov The resulting sphingoid base is subsequently phosphorylated to form a sphingoid base-1-phosphate. This phosphorylation is a critical prerequisite for the final, irreversible degradation step catalyzed by sphingosine-1-phosphate (S1P) lyase. nih.govbiorxiv.org

In the context of this compound, two primary hypothetical pathways for its catabolism exist:

Direct Degradation: The molecule could be recognized and processed by the canonical sphingolipid-degrading enzymes despite its N-methyl group. This would involve its acylation to N-methyl-phytoceramide, followed by hydrolysis by a yet-unidentified hydrolase to yield this compound, which would then be phosphorylated and subsequently cleaved by a lyase.

Demethylation Followed by Canonical Degradation: An alternative pathway would involve an initial demethylation step. A specific methyltransferase or another enzyme could remove the methyl group from the amine, yielding the parent compound, phytosphingosine. Once formed, phytosphingosine would enter the well-established catabolic pathway: acylation to phytoceramide, deacylation back to phytosphingosine, phosphorylation to phytosphingosine-1-phosphate, and final cleavage by S1P lyase. The existence of a sphingosine N-methyltransferase activity in mouse brain suggests that N-methylation is a reversible or regulated process. nih.gov

Products of this compound Degradation

The final products of this compound degradation depend on the specific catabolic route taken. If the molecule is channeled into the canonical sphingolipid exit pathway, the ultimate degradation products are consistent with those from other sphingoid bases.

The key exit enzyme, S1P lyase, irreversibly cleaves sphingosine-1-phosphate into phosphoethanolamine and a long-chain fatty aldehyde (hexadecenal). frontiersin.orgnih.gov Therefore, if this compound (or its parent compound phytosphingosine) is ultimately processed by this enzyme, the degradation products would be:

Phosphoethanolamine

A C16 fatty aldehyde (derived from the 18-carbon backbone of phytosphingosine)

These products can then be re-utilized by the cell in other metabolic pathways. It is important to note that some atypical sphingolipids, such as 1-deoxysphingolipids, cannot be degraded by the canonical S1P lyase pathway and are instead metabolized by cytochrome P450 enzymes into poly-hydroxylated and poly-unsaturated products. uzh.ch It remains to be determined if N-methylated sphingoid bases could also be substrates for such alternative degradation pathways.

Involvement of Hydrolases and Other Modifying Enzymes

The catabolism of sphingolipids is orchestrated by a suite of hydrolytic enzymes, primarily located in the lysosome. researchgate.netresearchgate.net These enzymes, known as sphingolipid-specific hydrolases, are responsible for breaking down complex sphingolipids. researchgate.net

Key enzyme families involved in sphingolipid degradation include:

Sphingomyelinases (SMases): These hydrolases, including acid and neutral SMases, cleave sphingomyelin to produce ceramide and phosphocholine. uzh.chnih.gov

Glucosylceramidase: This enzyme hydrolyzes glucosylceramide to generate ceramide and glucose. frontiersin.org

Ceramidases (CDases): Acid, neutral, and alkaline ceramidases catalyze the hydrolysis of ceramide to release the sphingoid base and a fatty acid. nih.gov

Sphingosine Kinases (SphK): These enzymes phosphorylate sphingoid bases to form sphingoid base-1-phosphates, a crucial step for their final degradation. biorxiv.org

Sphingosine-1-Phosphate Lyase (SGPL1): This enzyme executes the final irreversible cleavage of sphingoid base-1-phosphates. nih.gov

While these enzymes are well-characterized for canonical sphingolipids, their activity towards N-methylated substrates like this compound is not well-defined. The presence of the methyl group could sterically hinder the binding of these enzymes. It is plausible that specific hydrolases or demethylases exist to process these modified sphingolipids. Furthermore, proteins like saposins are known to act as activators for sphingolipid hydrolases by solubilizing lipid substrates for enzymatic action. uniprot.org

Regulatory Mechanisms of this compound Metabolism

The metabolism of all sphingolipids is exquisitely regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including transcriptional control of metabolic genes and post-translational modifications of the enzymes themselves. nih.govnih.gov These mechanisms ensure that the levels of bioactive sphingolipids are appropriate for the cell's needs and prevent the toxic accumulation of metabolic intermediates.

Transcriptional and Translational Regulation of Metabolic Enzymes

Gene expression plays a pivotal role in controlling the flux through the sphingolipid metabolic network. Several transcription factors have been identified as master regulators of sphingolipid synthesis and catabolism.

In C. elegans , the nuclear hormone receptor NHR-66 acts as a direct transcriptional repressor for key catabolic enzymes, including sphingosine phosphate (B84403) lyase (spl-2) and acid ceramidase (asah-2). nih.govplos.orgnih.gov Repression of these genes by NHR-66 limits the breakdown of sphingolipids, thereby controlling the levels of sphingosine-1-phosphate and ceramides (B1148491). nih.gov This demonstrates a clear mechanism for the transcriptional control of sphingolipid degradation. nih.govscilit.comdntb.gov.ua

In yeast , the transcription factor Com2 has been identified as a master regulator of sphingolipid metabolism. biorxiv.org Com2 controls the expression of Ypk1 , a protein kinase that in turn regulates the activity of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid synthesis. biorxiv.org This regulatory cascade allows cells to adjust sphingolipid production in response to cellular needs and environmental stress. biorxiv.org

During events like uterine decidualization in mammals, the expression of multiple sphingolipid-metabolizing enzymes, including Smpd1 (acid sphingomyelinase) and Asah1 (acid ceramidase), is significantly upregulated at the transcriptional level. oup.com This coordinated regulation highlights how entire pathways are controlled to modulate the cellular sphingolipid profile during specific physiological processes. oup.com Such transcriptional programs would inherently also control the metabolic fate of minor species like this compound.

Post-translational Modifications Affecting Enzyme Activity

Beyond transcriptional control, the activity of sphingolipid-metabolizing enzymes is fine-tuned by post-translational modifications (PTMs). nih.gov PTMs provide a rapid mechanism for modulating enzyme function in response to immediate cellular signals. nih.gov

Common PTMs in sphingolipid metabolism include:

Phosphorylation: The phosphorylation of several ceramide synthase (CerS) isoforms by casein kinase 2 has been shown to enhance their enzymatic activity. frontiersin.org Conversely, sphingosine-1-phosphate can act as an allosteric inhibitor of CerS2, demonstrating feedback regulation by a downstream metabolite. nih.gov

Glycosylation: N-glycosylation is crucial for the stability and function of some lysosomal hydrolases. Acid sphingomyelinase, for example, undergoes N-glycosylation in the endoplasmic reticulum, which protects it from proteolytic degradation within the lysosome. nih.gov

Palmitoylation: Mammalian neutral sphingomyelinase (nSMase) is palmitoylated at distinct sites, a modification that is critical for its association with the plasma membrane where it exerts its function. nih.gov

Proteolytic Cleavage: Some enzymes are synthesized as precursors that require proteolytic cleavage to become active. mdpi.com

These modifications are integral to the dynamic regulation of sphingolipid homeostasis, affecting enzyme stability, localization, and catalytic activity. researchgate.netfrontiersin.org The enzymes responsible for the metabolism of this compound would likely be subject to similar PTM-based regulatory control.

Cellular and Molecular Functions of N Monomethylphytosphingosine

Subcellular Localization and Compartmentalization

The physical location of N-monomethylphytosphingosine within a cell is crucial to its function, dictating its interactions and biological effects. Its lipid nature predisposes it to associate with membranous structures.

Association with Cellular Membranes

Presence in Specific Organelles

While direct imaging studies detailing the precise organellar accumulation of this compound are not extensively documented, its functional impact points towards a significant association with mitochondria. Research on closely related phytosphingosine (B30862) derivatives indicates that they induce apoptosis through a mitochondria-involved pathway. researchgate.net This suggests that this compound may accumulate in or interact with mitochondrial membranes to initiate the apoptotic cascade. researchgate.net

Furthermore, the enzymes that this compound interacts with, such as Sphingosine (B13886) Kinase 2 (SK2), are known to be localized within the endoplasmic reticulum (ER), nucleus, and mitochondria. nih.gov This distribution of its enzymatic targets suggests that this compound may exert its effects across multiple subcellular compartments.

Interactions with Cellular Biomolecules

This compound does not act in isolation; its biological activity stems from its direct interactions with other cellular components, including lipids and proteins.

Binding to Lipids and Membrane Dynamics Modulation

Interactions with Proteins and Enzymes

A primary mechanism of action for this compound is its interaction with and inhibition of specific enzymes. It has been identified as an inhibitor of both Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). ajou.ac.krtandfonline.com These enzymes are critical for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule. nih.govnih.gov By binding to and blocking the activity of these kinases, this compound prevents the formation of S1P. wikipedia.org

| Target Enzyme | Type of Interaction | Reported Effect | Reference |

|---|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Inhibition | Blocks the phosphorylation of sphingosine to S1P. | ajou.ac.krtandfonline.com |

| Sphingosine Kinase 2 (SphK2) | Inhibition | Blocks the phosphorylation of sphingosine to S1P. | ajou.ac.kr |

Modulation of Intracellular Signaling Pathways

By interacting with key enzymes, this compound exerts significant control over intracellular signaling networks, particularly those governing cell fate.

The inhibition of SphK1 and SphK2 by this compound directly impacts the "sphingolipid rheostat," a critical balance between pro-survival and pro-apoptotic sphingolipids. tandfonline.comnih.gov The product of sphingosine kinase activity, S1P, is a potent signaling molecule that promotes cell proliferation and survival. nih.gov Conversely, its precursor, sphingosine, and the related molecule ceramide are involved in anti-growth signals and the induction of apoptosis. nih.gov

By inhibiting SphK1 and SphK2, this compound decreases the intracellular levels of pro-survival S1P. ajou.ac.krnih.gov This action can tip the sphingolipid rheostat towards an accumulation of sphingosine and ceramide, thereby promoting growth arrest and apoptosis. nih.govnih.gov Studies have shown that the cytotoxic effects of this compound in human leukemia cell lines are mediated through the induction of apoptosis. nih.govajou.ac.kragu.edu.trresearchgate.net This apoptotic response is linked to the intrinsic, or mitochondrial, pathway, which involves the activation of key executioner proteins such as caspase-9 and caspase-3. researchgate.net

| Modulated Pathway | Mechanism of Modulation | Cellular Outcome | Reference |

|---|---|---|---|

| Sphingolipid Rheostat | Inhibition of SphK1/SphK2, leading to decreased S1P and increased ceramide/sphingosine levels. | Shift in balance from pro-survival to pro-apoptotic signaling. | tandfonline.comnih.govnih.gov |

| Intrinsic Apoptosis Pathway | Initiated by the shift in the sphingolipid balance. | Activation of caspase-9 and caspase-3, leading to programmed cell death. | researchgate.net |

Crosstalk with Sphingosine Kinase (SK) Pathway

The sphingosine kinase pathway is a critical regulator of the sphingolipid rheostat, a balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival lipid, sphingosine-1-phosphate (S1P). nih.gov Sphingosine kinases (SK1 and SK2) are the enzymes that catalyze the phosphorylation of sphingosine to generate S1P. nih.gov This action is a pivotal control point in determining a cell's fate. nih.gov Novel phytosphingosine derivatives, including this compound, have been specifically developed based on their ability to interfere with this pathway. nih.gov

This compound has been identified as an inhibitor of Sphingosine Kinase-1 (SK1). nih.gov SK1 is a key enzyme that converts sphingosine into S1P, and its activity is often upregulated in various disease states, contributing to cell growth and survival. nih.govfrontiersin.org The inhibitory action of MMPH on SK1 is a central aspect of its molecular function. By targeting SK1, MMPH disrupts the normal signaling cascade that promotes cell proliferation. A related compound, N,N-dimethylsphingosine (DMS), acts as a competitive inhibitor of SK1, suggesting a similar mechanism for MMPH where it likely competes with the natural substrate, sphingosine, for the enzyme's active site. nih.govnih.gov

As a direct consequence of inhibiting SK1, this compound leads to a reduction in the cellular levels of sphingosine-1-phosphate (S1P). nih.govnih.gov S1P is a significant bioactive lipid metabolite that can act both as an intracellular second messenger and as an extracellular ligand for a family of G protein-coupled receptors (S1PRs). frontiersin.orgnih.gov By decreasing the synthesis of S1P, MMPH shifts the sphingolipid rheostat towards the accumulation of pro-apoptotic precursors like sphingosine and ceramide. nih.gov This alteration in the ceramide/S1P balance is believed to be a primary mechanism through which MMPH and related compounds exert their effects on cell viability. nih.gov

Table 1: Research Findings on this compound's Interaction with the Sphingosine Kinase (SK) Pathway | Parameter | Finding | Primary Consequence | Reference | | :--- | :--- | :--- | :--- | | Target Enzyme | Sphingosine Kinase-1 (SK1) | Acts as an inhibitor. nih.gov | Shifts the balance of the sphingolipid rheostat. | | Mechanism of Action | Competitive inhibition (inferred from related compounds). nih.govnih.gov | Blocks the phosphorylation of sphingosine. | | Downstream Effect | Decreased cellular levels of Sphingosine-1-Phosphate (S1P). | Reduces pro-survival signaling and promotes apoptosis. nih.gov |

Inhibition of Sphingosine Kinase-1 Activity

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades that are crucial for transducing extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, and stress responses. scienceopen.comfrontiersin.org There are several distinct MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway and the p38 MAPK pathway. scienceopen.com Phytosphingosine derivatives have been shown to modulate these pathways.

Research on related phytosphingosine compounds indicates an influence on the ERK pathway. dntb.gov.ua The ERK pathway, often referred to as the classical MAPK pathway, typically involves a three-tiered kinase cascade: Raf, MEK, and ERK. nih.govnih.gov Activation of this pathway is associated with cell proliferation and survival. nih.gov Studies have shown that some phytosphingosine derivatives can induce the activation and phosphorylation of ERK. dntb.gov.ua For instance, N,N,N-trimethyl phytosphingosine's effects on melanogenesis are attributed to the activation of the ERK pathway. dntb.gov.ua However, other related compounds like N,N-dimethylphytosphingosine (DMPH) have been observed to decrease the phosphorylation of ERK. nih.gov This suggests that the effect of phytosphingosine derivatives on the ERK pathway may be context-dependent or specific to the derivative.

Table 2: Observed Effects of Phytosphingosine Derivatives on MAPK Pathways | Pathway | Observed Effect | Significance | Reference | | :--- | :--- | :--- | :--- | | ERK Pathway | Activation/Phosphorylation by some derivatives. dntb.gov.ua | Influences cell proliferation and differentiation. nih.gov | | | Inhibition of phosphorylation by other derivatives. nih.gov | | | p38 MAPK Pathway | Modulation/Activation. dntb.gov.ua | Mediates cellular responses to stress and inflammation. frontiersin.org |

Activation of Extracellular Signal-Regulated Kinase (ERK) Pathway

Regulation of Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways. nih.govwikipedia.org They are activated by second messengers such as diacylglycerol and calcium ions and are involved in regulating cell growth, differentiation, and apoptosis. frontiersin.org Given that some sphingolipids are known to influence PKC, investigating the interaction between MMPH and PKC is important for a complete understanding of its molecular function.

However, studies on the closely related compound N,N-dimethylsphingosine (DMS) have demonstrated that it is a potent and specific inhibitor of sphingosine kinase without affecting PKC activity. nih.gov At concentrations that effectively inhibit sphingosine kinase and reduce S1P levels, DMS does not inhibit Protein Kinase C or its translocation to the cell membrane. nih.gov This finding is significant as it indicates that the biological effects of these sphingosine kinase inhibitors, and likely by extension this compound, are not mediated through the PKC pathway but are rather a specific consequence of their action on the sphingolipid rheostat. nih.gov This specificity allows for the dissection of cellular events regulated by the SK/S1P axis from those controlled by PKC.

Other Relevant Signaling Cascades (e.g., NF-κB, Notch, Wnt, Hedgehog)

While direct studies on the interaction of this compound with the NF-κB, Notch, Wnt, and Hedgehog signaling pathways are limited, the broader context of sphingolipid metabolism and its crosstalk with these crucial cascades is an active area of investigation. These pathways are fundamental to embryonic development and tissue homeostasis, and their dysregulation is implicated in various diseases, including cancer. frontiersin.orgunife.it

The Notch signaling pathway , a key regulator of cell-fate decisions, is involved in communication between adjacent cells. unife.it Its aberrant activation is linked to several cancers. frontiersin.orgnih.gov Crosstalk between Notch and other pathways like Wnt and Hedgehog is known to influence cellular responses and can contribute to tumor progression. nih.govresearchgate.net

The Wnt signaling pathway plays a critical role in development and tissue maintenance. Its interaction with other pathways, including Hedgehog and Notch, is complex and can impact cancer development. nih.govresearchgate.net

The Hedgehog (Hh) signaling pathway is essential for embryonic morphogenesis and adult tissue repair. frontiersin.org Inappropriate activation of this pathway is associated with the development and progression of various cancers. frontiersin.orgnih.gov

The NF-κB signaling pathway is involved in inflammatory responses and cell survival. researchgate.net Crosstalk between NF-κB and the Notch pathway has been observed, where NF-κB can influence Notch signaling. researchgate.net

Given the role of sphingolipids in modulating key cellular processes, it is plausible that this compound could indirectly influence these signaling networks. However, further research is needed to elucidate the specific interactions.

Impact on Fundamental Cellular Processes

Studies utilizing model systems, such as the human leukemia HL-60 cell line, have demonstrated that this compound can suppress cell growth and viability. nih.gov This effect is reported to be concentration-dependent. nih.gov The development of novel phytosphingosine derivatives like MMPH is partly based on their potential to inhibit sphingosine kinase, an enzyme implicated in promoting cell growth and inhibiting apoptosis. nih.gov

Table 1: Effect of this compound on Cell Growth in a Model System

| Cell Line | Compound | Effect on Cell Growth/Proliferation | Key Finding |

|---|

Cellular differentiation is the process by which a less specialized cell becomes a more specialized one. wikipedia.org This process involves significant changes in gene expression and cell morphology. wikipedia.org While ceramide, a related sphingolipid, is known to be involved in differentiation, specific research detailing the induction of cellular differentiation by this compound in model systems is an area requiring further investigation. scispace.com The differentiation of monocytes into macrophages or dendritic cells, for instance, is a well-studied model of cellular differentiation regulated by specific signaling molecules. nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. scielo.br It is characterized by a series of biochemical events leading to distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. scielo.br

Caspases are a family of proteases that play a central role in executing apoptosis. creative-diagnostics.com They are broadly categorized as initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3). creative-diagnostics.comfrontiersin.org Initiator caspases are activated by pro-apoptotic signals and, in turn, activate executioner caspases, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell. creative-diagnostics.comfrontiersin.org

In the context of phytosphingosine derivatives, studies on the closely related compound N,N-dimethylphytosphingosine (DMPH) in HL-60 cells have shown the induction of apoptosis through the activation of caspase-8, caspase-9, and caspase-3. nih.gov The extrinsic pathway of apoptosis is initiated by the activation of death receptors, leading to the recruitment and activation of caspase-8. frontiersin.org The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of caspase-9. frontiersin.orgnih.gov Both pathways can converge on the activation of the executioner caspase-3. creative-diagnostics.com

Table 2: Caspase Activation by a Phytosphingosine Derivative in a Model System

| Cell Line | Compound | Activated Caspases | Apoptotic Pathway Implication |

|---|

A hallmark of apoptosis is the fragmentation of chromosomal DNA. obstetricgynecoljournal.com This process is carried out by caspase-activated DNase (CAD), which is normally held in an inactive state by its inhibitor, ICAD. nih.gov During apoptosis, executioner caspases like caspase-3 cleave ICAD, releasing active CAD to cleave the DNA into fragments. nih.gov This DNA fragmentation can be visualized using techniques like the TUNEL assay or sperm chromatin dispersion tests. researchgate.netlifecell.in While the direct effect of this compound on chromatin DNA fragmentation has not been explicitly detailed, its role in inducing apoptosis suggests it would lead to this downstream event. nih.gov

Activation of Caspases (e.g., Caspase-3, -8, -9)

Influence on Autophagy

This compound, along with its counterpart N,N-dimethylphytosphingosine, has been identified as a novel phytosphingosine derivative with cytotoxic effects. nih.gov Research has indicated that in certain cancer cell lines, the primary mechanism of tumor cell death induced by some sphingolipid analogs is autophagy, rather than apoptosis. nih.govnih.gov For instance, the inhibition of sphingosine kinase 2 (SphK2) by certain compounds has been shown to induce non-apoptotic cell death in various cancer cell lines through the promotion of autophagy. nih.gov This highlights the complex role of sphingolipid metabolism in determining cell fate. nih.gov

Sphingolipids, as a class of bioactive molecules, are integral to the regulation of diverse cellular functions, including proliferation, differentiation, and programmed cell death. iyte.edu.tr The balance between different sphingolipid species, such as ceramide and sphingosine-1-phosphate (S1P), often dictates whether a cell undergoes apoptosis or survives. iyte.edu.tr While ceramide is generally considered to promote cell death, S1P has anti-apoptotic effects. iyte.edu.tr The influence of this compound on autophagy adds another layer to this regulatory network.

Studies on human leukemia cell lines, such as HL-60, have demonstrated the cytotoxic potential of this compound. nih.goviyte.edu.tr While these studies primarily focus on cytotoxicity, the broader context of sphingolipid signaling suggests that the observed cell death could be mediated by autophagy. nih.gov The table below summarizes the cellular context in which the autophagic influence of sphingolipid derivatives, including this compound, has been studied.

Table 1: Cellular Context of Sphingolipid-Influenced Autophagy

| Cell Line/Organism | Sphingolipid Derivative Studied | Observed Effect |

| Kidney Carcinoma Cells | ABC294640 (SphK2 inhibitor) | Induction of autophagy-mediated cell death. nih.gov |

| Prostate Adenocarcinoma Cells | ABC294640 (SphK2 inhibitor) | Induction of autophagy-mediated cell death. nih.gov |

| Breast Adenocarcinoma Cells | ABC294640 (SphK2 inhibitor) | Induction of autophagy-mediated cell death. nih.gov |

| Human Leukemia HL-60 Cells | This compound | Cytotoxicity, with autophagy implicated as a potential mechanism. nih.goviyte.edu.tr |

Roles in Cellular Stress Responses

Cellular stress responses are crucial mechanisms that allow cells to cope with various adverse conditions and maintain homeostasis. nih.gov Sphingolipids, including phytosphingosine derivatives, are known to play significant roles in modulating these responses. iyte.edu.tr The yeast Saccharomyces cerevisiae is a widely used model organism to study cellular stress responses due to its well-characterized stress response pathways. nih.govembopress.org

In S. cerevisiae, the general stress response is regulated by transcription factors Msn2p and Msn4p, which are activated by various stresses such as heat shock, osmotic stress, and nutrient starvation. embopress.orgyeastgenome.org These transcription factors bind to stress response elements (STREs) in the promoters of target genes to induce their expression. embopress.orgyeastgenome.org While direct studies on this compound's role in these specific pathways in yeast are limited, the involvement of sphingolipids in stress signaling is well-established. iyte.edu.tr

The cellular response to stress is multifaceted, involving pathways that can either promote survival or trigger programmed cell death. nih.gov The nature and duration of the stressor often determine the cellular outcome. nih.gov For instance, exposure to mild stress can induce a state of hormesis, where the cell is better prepared to handle subsequent, more severe insults. tavernarakislab.gr

The table below outlines various cellular stresses and the general responses they elicit, providing a context for the potential roles of sphingolipids like this compound.

Table 2: Overview of Cellular Stress Responses

| Stressor | Key Cellular Responses |

| Oxidative Stress | Activation of antioxidant defense systems, potential for DNA, lipid, and protein damage. nih.gov |

| Heat Stress | Induction of heat shock proteins (HSPs) to refold damaged proteins, alterations in membrane fluidity. nih.govnih.gov |

| Nutrient Starvation | Activation of general stress response pathways, induction of autophagy to recycle cellular components. embopress.org |

| DNA Damage | Activation of DNA repair pathways, cell cycle arrest. embopress.org |

| Osmotic Shock | Activation of the high osmolarity glycerol (B35011) (HOG) pathway in yeast. embopress.org |

The involvement of sphingolipids in mediating responses to such stressors underscores their importance as signaling molecules in maintaining cellular integrity and determining cell fate under adverse conditions. iyte.edu.tr

Biological Roles in Specific Organisms and Model Systems

Contributions to Fungal Biology and Pathogenicity

Based on the available scientific literature, there is no specific information detailing the role of N-monomethylphytosphingosine in fungal virulence, growth, or development. Research has focused on other fungal sphingolipids, such as those involved in hyphal growth and pathogenesis, but the specific contributions of the C9-methylation of long-chain bases like phytosphingosine (B30862) remain an area for further investigation. nih.gov While the sphingolipid C9-methyltransferase enzyme is crucial for the pathogenesis of some fungi like Cryptococcus, its direct relationship with this compound is not explicitly defined. nih.gov

Role in Fungal Virulence Mechanisms (Molecular Level)

Specific research findings on the molecular-level contributions of this compound to fungal virulence mechanisms are not available in the provided search results.

Impact on Fungal Growth and Development

Specific research findings on the impact of this compound on fungal growth and development are not available in the provided search results.

Involvement in Plant Physiology and Defense Mechanisms

Detailed information regarding the specific involvement of this compound in plant physiology and defense mechanisms is not present in the available literature. While plant sphingolipid pathways are well-documented, including the synthesis of phytosphingosine and its integration into complex lipids like glucosylceramides (GlcCers) and glycosyl inositol (B14025) phosphoryl ceramides (B1148491) (GIPCs), the role of its monomethylated form is not specified. nih.govresearchgate.netnih.govfrontiersin.org

Modulation of Plant Stress Responses

There are no specific findings in the search results that describe how this compound modulates plant stress responses. Plant responses to environmental stressors involve complex signaling networks where various lipid messengers play a role, but the specific function of this compound has not been elucidated. usp.bracademicjournals.orgnib.si

Interaction with Plant Sphingolipid Pathways

The direct interaction of this compound with plant sphingolipid pathways is not described in the available research. The biosynthesis pathway in plants involves the hydroxylation of sphinganine (B43673) to form phytosphingosine, which then serves as a backbone for various ceramides and complex sphingolipids, but methylation of this base is not a noted step in the general pathway descriptions. nih.govnih.govfrontiersin.org

Effects in Mammalian Cell Lines and Organ-Specific Models (Non-Clinical Focus)

Research has evaluated the cytotoxic effects of this compound (MMPH) in the human leukemia HL60 cell line. tandfonline.comtandfonline.comnih.gov A study investigating novel phytosphingosine derivatives found that MMPH, along with its N,N-dimethylated (DMPH) and pegylated counterparts, induced a concentration-dependent suppression of cell growth and viability. tandfonline.comtandfonline.com

These phytosphingosine derivatives were developed based on the principle of inhibiting sphingosine (B13886) kinase, an enzyme linked to cell growth and the suppression of apoptosis mediated by ceramide. tandfonline.comnih.gov In viability and proliferation assays, MMPH was shown to inhibit the proliferation of the HL60 human leukemia cell line. tandfonline.com While its counterpart, DMPH, exhibited the highest antileukemic activity in the study, the findings establish that MMPH is also an active cytotoxic agent against these cancer cells. tandfonline.comtandfonline.comtandfonline.com The research highlighted that the anti-proliferative effect of these compounds is mediated through the induction of apoptosis. tandfonline.com

Interactive Table: Effects of this compound on Mammalian Cell Lines

| Compound | Cell Line | Observed Effect | Research Focus | Citation |

| This compound (MMPH) | Human Leukemia (HL60) | Suppression of cell growth and viability in a concentration-dependent manner. | Evaluation of cytotoxic effects of novel phytosphingosine derivatives. | tandfonline.comtandfonline.com |

| N,N-dimethylphytosphingosine (DMPH) | Human Leukemia (HL60) | Highest antileukemic activity among tested derivatives; induced apoptosis via caspase activation. | Evaluation of cytotoxic effects and mechanisms of novel phytosphingosine derivatives. | tandfonline.comtandfonline.comnih.gov |

| MMPH-PEG | Human Leukemia (HL60) | Suppression of cell growth and viability in a concentration-dependent manner. | Evaluation of cytotoxic effects of novel phytosphingosine derivatives. | tandfonline.comtandfonline.com |

| DMPH-PEG | Human Leukemia (HL60) | Suppression of cell growth and viability in a concentration-dependent manner. | Evaluation of cytotoxic effects of novel phytosphingosine derivatives. | tandfonline.comtandfonline.com |

Studies in Hematopoietic Cell Lines (e.g., HL60, Jurkat)

Research has explored the cytotoxic effects of this compound (MMPH) in human hematopoietic cell lines, such as the promyelocytic leukemia cell line HL60 and the T-lymphocyte cell line Jurkat. These cell lines are common models for studying the mechanisms of cell growth, differentiation, and apoptosis (programmed cell death) in the context of leukemia and other hematopoietic malignancies. nih.govmdpi.comnih.gov

In the human leukemia cell line HL60, this compound has been shown to induce a concentration-dependent inhibition of cell growth and viability. cardiff.ac.uk This cytotoxic effect is part of a broader investigation into novel phytosphingosine derivatives as potential anti-cancer agents. researchgate.net The underlying mechanism is believed to be related to the inhibition of sphingosine kinase (SphK), an enzyme that plays a role in cell proliferation and the suppression of ceramide-induced apoptosis. researchgate.netnih.gov By inhibiting this kinase, MMPH can disrupt the balance of sphingolipids within the cell, leading to anti-growth signals and apoptosis. cardiff.ac.uknih.gov

Studies on Jurkat cells, another hematopoietic cell line, have also contributed to understanding the apoptotic pathways that can be modulated by sphingolipid derivatives. mdpi.comscispace.com While direct studies of MMPH on Jurkat cells are less detailed in the provided context, the general understanding is that modulation of sphingolipid metabolism can significantly impact the survival of these cells. mdpi.comnih.gov

| Cell Line | Compound | Observed Effect | Potential Mechanism |

|---|---|---|---|

| HL60 (Human Leukemia) | This compound (MMPH) | Concentration-dependent inhibition of cell growth and viability. cardiff.ac.uk | Inhibition of sphingosine kinase (SphK), leading to apoptosis. researchgate.netnih.gov |

| Jurkat (Human T-lymphocyte) | Phytosphingosine Derivatives | Induction of apoptosis. mdpi.comscispace.com | Modulation of sphingolipid signaling pathways. mdpi.comnih.gov |

Influence on Melanogenesis in Melanocyte Models

Melanogenesis is the process of melanin (B1238610) production, which is primarily regulated by the microphthalmia-associated transcription factor (MITF) and the enzyme tyrosinase. medicaljournals.senih.gov this compound and its derivatives have been investigated for their effects on this pathway in melanocyte models.

While the provided information focuses more on a related compound, N,N,N-trimethylphytosphingosine-iodide (TMP), it highlights the potential for phytosphingosine derivatives to modulate melanogenesis. tandfonline.com Studies show that these compounds can inhibit melanin synthesis. tandfonline.com The mechanism often involves the activation of the extracellular signal-regulated kinase (ERK) pathway. tandfonline.com ERK activation leads to the phosphorylation and subsequent degradation of MITF, a key transcription factor for melanogenic enzymes like tyrosinase. medicaljournals.setandfonline.com This downregulation of MITF and tyrosinase results in decreased melanin production. tandfonline.com

| Model System | Compound Family | Observed Effect on Melanogenesis | Key Mechanistic Pathway |

|---|---|---|---|

| Melanocyte Models | Phytosphingosine Derivatives | Inhibition of melanin synthesis. tandfonline.com | ERK activation leading to MITF degradation and reduced tyrosinase expression. tandfonline.com |

Angiogenesis and Metastasis in Murine Models (Mechanistic Studies)

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells, are critical processes in tumor progression. frontiersin.orgnih.govnih.gov Murine models are instrumental in studying these complex in vivo processes. nih.govoncotarget.commednexus.org

Research using B16F10 murine melanoma cells, a common model for studying metastasis, has shown that phytosphingosine derivatives can act as potent inhibitors of both angiogenesis and metastasis. tandfonline.comresearchgate.net For instance, the derivative N,N,N-trimethylphytosphingosine-iodide (TMP) has been demonstrated to effectively inhibit in vitro cell migration and tube formation, which are key events in angiogenesis. tandfonline.comresearchgate.net Furthermore, TMP was found to decrease the expression of angiogenic factors. researchgate.net In vivo studies with these murine models have confirmed that these compounds can suppress lung metastasis. researchgate.net The mechanism behind these effects involves the downregulation of pathways critical for cell invasion and new blood vessel formation. researchgate.netnih.gov

| Process | Model | Compound Family | Observed Effect | Mechanistic Insights |

|---|---|---|---|---|

| Angiogenesis & Metastasis | B16F10 Murine Melanoma | Phytosphingosine Derivatives (e.g., TMP) | Inhibition of cell migration, tube formation, and lung metastasis. tandfonline.comresearchgate.net | Downregulation of angiogenic factors and pathways controlling cell invasion. researchgate.net |

Advanced Analytical and Methodological Approaches for N Monomethylphytosphingosine Research

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical initial step to isolate N-monomethylphytosphingosine from complex biological matrices such as tissues, cells, or plasma. nih.govwiley.com The primary goals are to efficiently extract the lipid, remove interfering substances like proteins and salts, and concentrate the analyte to a level suitable for instrumental analysis. silicycle.comorientjchem.org

The extraction of lipids from biological samples is typically achieved using liquid-liquid extraction (LLE) with specific organic solvent systems. chromatographyonline.com Three methods are widely recognized as standards in lipidomics.

Folch Method : Developed by Folch et al., this method is a gold standard for total lipid extraction from tissues. chromatographyonline.comnih.gov It employs a solvent mixture of chloroform (B151607) and methanol (B129727), typically in a 2:1 (v/v) ratio. scielo.brfrontiersin.org The tissue is homogenized in this solvent mixture, creating a single-phase system that effectively solubilizes lipids. Following extraction, a salt solution (e.g., 0.9% NaCl) is added, which induces the separation of the mixture into two phases. The lower, denser chloroform phase contains the extracted lipids, including this compound, while the upper aqueous phase contains polar non-lipid molecules. scielo.br The Folch method is generally preferred for solid tissues or samples with higher lipid content. nih.gov

Bligh and Dyer Method : This method is a modification of the Folch procedure, developed to be less solvent- and time-intensive, particularly for samples with high water content and low lipid concentration, such as biological fluids. chromatographyonline.comnih.gov It uses a monophasic mixture of chloroform, methanol, and water during the initial extraction step. scielo.brfrontiersin.org After extraction, the addition of more chloroform and water disrupts the single phase, leading to a biphasic system similar to the Folch method, from which the lipid-containing chloroform layer is collected. chromatographyonline.comscielo.br

Methyl-tert-butyl ether (MTBE)-Based Method : As a response to health and safety concerns associated with chloroform, MTBE-based extraction has emerged as a popular alternative. chromatographyonline.comnih.gov This method involves the addition of methanol followed by MTBE to the sample. protocols.iolcms.cz Phase separation is induced by adding water. researchgate.netandrewalliance.com A key advantage of this technique is that the lipid-containing organic phase is the upper layer due to MTBE's lower density, which simplifies its collection and reduces the risk of contamination from the lower aqueous phase or the protein pellet at the bottom. frontiersin.orgnih.gov The MTBE method has been shown to provide lipid recoveries comparable to or better than traditional methods for most major lipid classes and is well-suited for high-throughput applications. nih.govandrewalliance.com

Interactive Table 1: Comparison of Major Lipid Extraction Methodologies

| Feature | Folch Method | Bligh and Dyer Method | MTBE-Based Method |

|---|---|---|---|

| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol, Water | Methyl-tert-butyl ether (MTBE), Methanol, Water |

| Typical Sample Type | Solid tissues, high lipid content samples nih.gov | Biological fluids, high water content samples nih.gov | Various biological matrices (plasma, tissues) nih.govlcms.cz |

| Lipid-Containing Phase | Lower (Chloroform) scielo.br | Lower (Chloroform) chromatographyonline.com | Upper (MTBE) nih.gov |

| Key Advantage | Considered a "gold standard" with high efficiency for major lipid classes. nih.gov | Requires less solvent and time compared to Folch for specific sample types. chromatographyonline.com | Avoids chlorinated solvents; upper phase collection is easier and safer for automation. frontiersin.orgnih.gov |

| Primary Reference | Folch et al. (1957) chromatographyonline.com | Bligh & Dyer (1959) chromatographyonline.com | Matyash et al. (2008) frontiersin.orglcms.cz |

Following initial lipid extraction, the extract often contains a complex mixture of thousands of lipid species. Solid-Phase Extraction (SPE) is a widely used chromatographic technique to purify and enrich specific classes of lipids, such as sphingolipids, from the total lipid extract. organomation.comresearchgate.net The fundamental principle of SPE involves passing the liquid sample (mobile phase) through a cartridge containing a solid adsorbent (stationary phase). organomation.com Separation occurs based on the differential affinity of the sample components for the stationary phase. organomation.com

The SPE process consists of four primary steps:

Conditioning : The sorbent is washed with a solvent to activate the stationary phase, ensuring consistent interaction with the analytes. organomation.com

Sample Loading : The crude lipid extract is loaded onto the SPE cartridge. Target analytes, like this compound, are retained on the sorbent. organomation.com

Washing : A specific solvent is passed through the cartridge to wash away weakly bound impurities while the analytes of interest remain bound to the sorbent. silicycle.com

Elution : A different solvent, the elution solvent, is used to disrupt the interactions between the analytes and the sorbent, releasing the purified and concentrated analytes for collection. silicycle.com

For sphingolipid analysis, various SPE sorbents can be employed, including C18 (for reversed-phase separation based on hydrophobicity) or hydrophilic interaction liquid chromatography (HILIC) sorbents (for normal-phase separation based on polarity). nih.gov

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical method. numberanalytics.comresearchgate.net For a compound like this compound, which contains active hydrogen atoms in its hydroxyl (-OH) and amine (-NH) groups, derivatization can be employed to:

Increase volatility and thermal stability for Gas Chromatography (GC) analysis. researchgate.netslideshare.net

Enhance ionization efficiency and control fragmentation patterns in Mass Spectrometry (MS). numberanalytics.com

Improve chromatographic separation in Liquid Chromatography (LC). nih.gov

A common derivatization strategy for compounds with hydroxyl groups is silylation . This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. slideshare.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective silylating agents used to derivatize a wide range of compounds, including lipids, for GC-MS analysis. numberanalytics.comresearchgate.netmdpi.com

Purification and Enrichment Strategies (e.g., Solid-Phase Extraction)

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry is the definitive technique for the identification and quantification of lipids due to its exceptional sensitivity and selectivity. thermofisher.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of molecular weight and structural information. uni-saarland.de

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely adopted platform for lipidomics, including the analysis of this compound. chromatographyonline.comeag.com

In this technique, the complex lipid extract is first injected into an LC system. The LC column separates the individual lipid species based on their physicochemical properties (e.g., polarity or hydrophobicity). The separated components then elute from the column and enter the ion source of the mass spectrometer, where they are ionized (e.g., via electrospray ionization, ESI). eag.com

The tandem mass spectrometer (such as a triple quadrupole) then performs two stages of mass analysis. First, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. mdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices. forensicrti.org

Interactive Table 2: Key Components of an LC-MS/MS Method for Lipid Analysis

| Component | Description | Relevance to this compound |

|---|---|---|

| LC Column | Typically a reversed-phase (e.g., C18) or HILIC column to separate lipids based on hydrophobicity or polarity, respectively. nih.gov | Separates this compound from other isomeric and isobaric lipids. |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., water, acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to aid ionization. mdpi.com | Ensures efficient elution and ionization of the target analyte. |

| Ionization Source | Electrospray Ionization (ESI) is most common for lipids, generating protonated [M+H]⁺ or other adduct ions in positive mode. chromatographyonline.com | This compound contains a basic amine group that ionizes readily in positive ESI mode. |

| Mass Analyzer | A tandem mass spectrometer (e.g., triple quadrupole, ion trap, Q-TOF) capable of MS/MS experiments. eag.com | Allows for selective fragmentation of the this compound precursor ion to generate specific product ions for quantification. |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. forensicrti.org | Provides high specificity and sensitivity by monitoring a unique precursor-to-product ion transition for the analyte. |

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) instruments, represents a significant advancement in analytical capability. nih.govazolifesciences.com Unlike standard resolution mass spectrometers that measure nominal mass, HRAM instruments measure the mass-to-charge ratio with very high precision (typically to four or more decimal places). bioanalysis-zone.com

The primary advantage of HRAM is its ability to determine the elemental formula of an ion from its exact mass. bioanalysis-zone.com This extreme mass accuracy provides a very high degree of selectivity, making it possible to distinguish between this compound and other co-eluting compounds that may have the same nominal mass but different elemental compositions (isobaric interferences). thermofisher.comresearchgate.net When coupled with tandem MS (HRAM MS/MS), the instrument can acquire high-resolution spectra of all product ions, providing rich structural information and unambiguous identification of analytes in highly complex samples. nih.govresearchgate.net This is particularly valuable in untargeted lipidomics studies where the goal is to identify and quantify hundreds of lipids simultaneously. azolifesciences.com

Selected Reaction Monitoring (SRM) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For non-volatile lipids like this compound, chemical derivatization is necessary to increase their volatility and thermal stability, allowing them to be analyzed by GC-MS. nih.gov

GC-MS is considered a "gold standard" for the identification of unknown compounds due to the reproducible fragmentation patterns generated by the mass spectrometer, which can be compared against established spectral libraries. wikipedia.orgnih.gov While sample preparation can be more extensive than for LC-MS, GC-MS offers high efficiency and sensitivity for the analysis of specific derivatives. nih.govnih.gov

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling, in conjunction with mass spectrometry, is a powerful tool for studying the metabolic fate of this compound. nih.gov In this approach, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N. mdpi.comnih.gov The labeled atoms are incorporated into downstream metabolites, and the resulting mass shifts can be tracked by mass spectrometry. mdpi.com

This technique, known as metabolic flux analysis (MFA), allows researchers to trace the pathways through which this compound is synthesized and metabolized. nih.govnih.gov By measuring the distribution of isotopes in various metabolites over time, it is possible to quantify the rates (fluxes) of metabolic reactions. nih.govd-nb.info This provides a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone. mdpi.com The complexity of interpreting the resulting labeling patterns often necessitates the use of computational modeling. mdpi.com

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org In the context of this compound research, chromatographic methods are essential for isolating it from other lipids and biological molecules prior to detection and quantification. teledynelabs.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds in a liquid mixture. wikipedia.orgbiomedpharmajournal.org It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. teledynelabs.comwikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. teledynelabs.com

For lipid analysis, reversed-phase HPLC is the most common mode. teledynelabs.com In this setup, a non-polar stationary phase is used with a polar mobile phase. This allows for the effective separation of a wide range of lipids, including sphingolipids like this compound. chromatographyonline.com The high resolution and sensitivity of HPLC make it an indispensable tool in lipidomics. researchgate.net

Table 3: Common HPLC Parameters for Lipid Analysis

| Parameter | Description |

| Stationary Phase | Typically a C18 or C8 bonded silica (B1680970) for reversed-phase chromatography. medsci.org |

| Mobile Phase | A gradient of polar organic solvents like acetonitrile, methanol, and water. sigmaaldrich.com |

| Detector | Mass spectrometer (LC-MS) for sensitive and specific detection. biomedpharmajournal.org |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. medsci.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective separation technique. wikipedia.orgsigmaaldrich.com It is performed on a plate coated with a thin layer of an adsorbent material, such as silica gel, which serves as the stationary phase. wikipedia.orgmerckmillipore.com The sample is applied to the plate, and a solvent system (the mobile phase) moves up the plate via capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. sigmaaldrich.comwikipedia.org

TLC is often used for monitoring the progress of chemical reactions, assessing the purity of a compound, and for the initial separation of lipid classes. merckmillipore.comlibretexts.org While not as high-resolution as HPLC, its simplicity and speed make it a valuable tool for preliminary analysis and method development in the study of this compound. sigmaaldrich.comlibretexts.org Visualization of the separated lipids can be achieved by staining or by using plates with a fluorescent indicator. wikipedia.org

Spectroscopic and Other Advanced Techniques (e.g., NMR for structural elucidation)

The structural elucidation and detailed analysis of this compound and related sphingolipids rely on a suite of advanced spectroscopic and analytical methodologies. These techniques provide critical insights into molecular structure, conformation, and interactions, which are essential for understanding the compound's biological functions.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules like this compound. researchgate.netslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework. researchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule and their chemical environments. slideshare.net For this compound, ¹H NMR spectra would reveal signals corresponding to the protons in the long alkyl chain, the protons on the carbons bearing hydroxyl groups, the proton of the amine group, and the protons of the N-methyl group. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, protons attached to carbons with electronegative oxygen atoms (the hydroxyl groups) would appear at a lower field (higher ppm value) compared to the protons of the alkyl chain.

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This is crucial for confirming the carbon backbone of the molecule.

2D NMR Techniques: For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.gov

COSY spectra show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the proton connectivity throughout the molecule's carbon chain.

HSQC spectra correlate each proton with the carbon atom it is directly attached to, providing a clear picture of C-H bonds.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule and for identifying the positions of functional groups, such as the N-methyl group and the hydroxyl groups.

Published NMR data for related phytosphingosine (B30862) derivatives provide a reference for the expected spectral features of this compound. For example, the ¹H NMR spectrum of a phytosphingosine derivative shows characteristic signals for the terminal methyl group of the alkyl chain, the methylene (B1212753) protons of the chain, and protons associated with the polar head group. researchgate.net

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Number and environment of protons. | Determines the presence and chemical environment of protons in the alkyl chain, hydroxyl groups, amine, and N-methyl group. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and the presence of carbons bonded to heteroatoms. |

| COSY | Proton-proton coupling. | Establishes the connectivity between adjacent protons in the carbon chain. |

| HSQC | Direct carbon-proton correlation. | Links each proton to its directly attached carbon atom. |

| HMBC | Long-range carbon-proton correlation. | Connects molecular fragments and confirms the position of the N-methyl and hydroxyl groups. |

Beyond NMR, other advanced techniques are crucial for the comprehensive analysis of sphingolipids. oup.comnumberanalytics.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy. mks.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual lipid species from complex biological mixtures. numberanalytics.comresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. wikipedia.org This fragmentation pattern can be used to deduce the structure of the original molecule, including the length of the fatty acid chain and the nature of the headgroup. High-resolution mass spectrometry can differentiate between molecules with very similar masses, which is essential for distinguishing between different lipid species. mks.com

Infrared (IR) Spectroscopy , particularly Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR), is used to identify the functional groups present in a molecule. researchgate.net For this compound, IR spectroscopy would show characteristic absorption bands for the O-H bonds of the hydroxyl groups, the N-H bond of the secondary amine, and the C-H bonds of the alkyl chain. The study of the temperature dependency of these bands can provide insights into the organization and interactions of the lipid molecules in membranes. researchgate.net

Calorimetric techniques , such as Differential Scanning Calorimetry (DSC), are employed to study the thermotropic phase behavior of lipids. researchgate.net This provides information on the melting and phase transition temperatures, which are indicative of the stability and organization of lipid assemblies. researchgate.net

| Technique | Principle | Application in this compound Research |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines molecular weight and elemental composition. LC-MS separates and identifies the compound in mixtures. MS/MS provides structural details through fragmentation analysis. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups such as -OH, -NH, and C-H, providing information on molecular structure and hydrogen bonding. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. | Characterizes the phase behavior and stability of lipid membranes containing this compound. |

Comparative Studies and Structure Activity Relationship Investigations

Comparison with Other Sphingoid Bases (e.g., Sphingosine (B13886), Phytosphingosine (B30862), Dimethylphytosphingosine)

The biological effects of N-monomethylphytosphingosine are best understood when compared with its structural relatives, including its parent compound phytosphingosine, the more extensively methylated N,N-dimethylphytosphingosine (DMPH), and the archetypal sphingoid base, sphingosine.

Phytosphingosine: As the precursor to MMPH, phytosphingosine itself exhibits notable biological activities, including anticancer effects. lipidmaps.orgtandfonline.com The addition of a single methyl group to the amino group of phytosphingosine to form MMPH modulates its bioactivity.

N,N-dimethylphytosphingosine (DMPH): A direct comparison in human leukemia HL60 cells revealed that both MMPH and DMPH induce a concentration-dependent suppression of cell growth and viability. nih.govresearchgate.net However, DMPH consistently demonstrates a higher cytotoxic effect than MMPH. nih.goviyte.edu.tr This suggests that the degree of N-methylation is a critical determinant of the cytotoxic potency of phytosphingosine derivatives, with dimethylation leading to a more pronounced anti-leukemic activity. nih.gov

Sphingosine: Sphingosine is a well-established regulator of cellular processes, often inducing apoptosis in cancer cells. nih.gov While direct, side-by-side comparative studies of MMPH and sphingosine are not extensively documented in the literature, the inhibitory effects of N-methylated sphingosine derivatives on protein kinase C (PKC) and src kinase have been investigated. nih.gov Notably, N-acetylated or N-methylated sphingosines did not inhibit src kinase activity, and in some cases, even stimulated it. nih.gov The structural difference between sphingosine (with a trans double bond at C4-C5) and phytosphingosine derivatives like MMPH (with a hydroxyl group at C4) is significant and likely contributes to differences in their biological targets and efficacy. tandfonline.com

The following table summarizes the comparative cytotoxic effects of these sphingoid bases.

| Compound | Cell Line | Key Findings |

| This compound (MMPH) | Human Leukemia HL60 | Induces concentration-dependent suppression of cell growth and viability. nih.govresearchgate.net |

| N,N-dimethylphytosphingosine (DMPH) | Human Leukemia HL60 | Exhibits higher cytotoxic and anti-leukemic activity compared to MMPH. nih.goviyte.edu.trnih.gov |

| Phytosphingosine | Jurkat cells, NCI-H460 | Demonstrates anticancer effects. lipidmaps.orgtandfonline.com |

| Sphingosine | Various cancer cell lines | Induces apoptosis; inhibits Protein Kinase C. nih.gov |

Analysis of Structural Modifications and Their Biological Implications

The structure-activity relationship of this compound is primarily influenced by the degree of N-methylation and the stereochemistry of the sphingoid backbone.

The level of methylation on the amino group of the phytosphingosine backbone is a key determinant of biological activity. Studies comparing MMPH with DMPH and N,N,N-trimethylphytosphingosine have shown that increasing the number of methyl groups can significantly alter the compound's efficacy as a cytotoxic agent and its inhibitory effects on enzymes like protein kinase C. tandfonline.com For instance, N,N,N-trimethylsphingosine has been shown to have much stronger inhibitory effects on PKC activity than N,N-dimethylsphingosine and unsubstituted sphingosine. tandfonline.com This suggests a direct correlation between the extent of N-methylation and the potency of these compounds in certain biological assays.

The stereochemistry of the sphingoid base is also critical for its biological function. While comprehensive studies on the stereoisomers of MMPH are not widely available, research on related sphingoid bases has established that even minor changes in the spatial arrangement of the hydroxyl and amino groups can have profound effects on their interaction with biological targets. nih.gov

The table below outlines the key structural modifications of phytosphingosine and their known biological consequences.

| Structural Modification | Example Compound | Biological Implication |

| Mono-N-methylation | This compound (MMPH) | Cytotoxic effects via inhibition of sphingosine kinase-1. lipidmaps.orgtandfonline.com |

| Di-N-methylation | N,N-dimethylphytosphingosine (DMPH) | Enhanced cytotoxic effects compared to MMPH. nih.goviyte.edu.trnih.gov Strong inhibitor of Protein Kinase C. nih.gov |

| Tri-N-methylation | N,N,N-trimethylphytosphingosine | Potent inhibitor of angiogenesis and metastasis. tandfonline.com Stronger inhibitor of Protein Kinase C than DMPH. tandfonline.com |

| Pegylation | MMPH-PEG, DMPH-PEG | Induces suppression of cell growth and viability. nih.govresearchgate.net |

Development of this compound Analogs for Mechanistic Probes

While the development of novel phytosphingosine derivatives has been pursued to target enzymes like sphingosine kinase, the specific creation of this compound analogs as mechanistic probes is an area with limited direct research. nih.govresearchgate.net However, the principles of developing sphingolipid analogs as research tools are well-established and can be applied to MMPH.

The synthesis of analogs of other sphingoid bases, such as FTY720 and other constrained phytosphingosine analogs, has been instrumental in "starving cancer cells to death" by interfering with nutrient transport systems. nih.gov These efforts highlight the potential of creating MMPH analogs to dissect specific cellular pathways.

The development of fluorinated analogs of other sphingoid bases, for example, has been employed to enhance in vivo efficacy and tumor uptake. researchgate.net A similar strategy could be applied to MMPH to create probes for in vivo imaging or to study its metabolic fate.

Furthermore, the synthesis of sphingosine analogs with modified alkyl chains has been crucial in understanding the structure-activity relationships for sphingosine kinase 2 inhibitors, demonstrating the importance of the lipophilic tail in binding to the enzyme. nih.gov This approach could be mirrored in the development of MMPH analogs to probe its interactions with various kinases and other potential protein targets.

Although specific examples of MMPH analogs designed as mechanistic probes are not prevalent in the current literature, the existing body of work on other sphingolipid analogs provides a clear rationale and a methodological framework for their future development. Such analogs would be invaluable in elucidating the precise molecular targets and mechanisms of action of this compound.

Future Research Directions and Unanswered Questions

Elucidation of Novel N-monomethylphytosphingosine-Interacting Proteins and Lipids

A fundamental gap in our understanding of this compound is the identity of its direct molecular binding partners. Identifying the proteins and lipids that MMPH interacts with is crucial for deciphering its mechanism of action. Future research should prioritize the discovery of these interactors.

Research Findings and Approaches:

Candidate Protein Families: Research on the parent compound, phytosphingosine (B30862) (PHS), provides clues for potential interacting protein families. PHS has been identified as a novel ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, where it binds via a mechanism distinct from typical fatty acid ligands. nih.gov Another identified interacting protein is CD300b, a receptor on inflammatory dendritic cells, where the PHS-CD300b interaction promotes neutrophil recruitment. nih.gov Furthermore, atomic force microscopy has been used to assess the interaction between PHS and the plant lipid transfer protein Pru p 3. mdpi.com These findings suggest that G-protein coupled receptors, immune receptors, and lipid transfer proteins are promising candidates for MMPH interaction studies.

Advanced Screening Techniques: Modern proteomic and lipidomic techniques are essential for identifying novel binding partners. Photoactivatable and clickable sphingosine (B13886) analogs, such as pacSph, have been successfully used to map sphingolipid-protein interactions on a proteome-wide scale. acs.orgbiologists.com This technique allows for the in-cell crosslinking of the lipid to its vicinal proteins, which can then be identified using mass spectrometry. acs.orgnih.gov Another approach is the use of lipid-protein interaction assays, such as membrane-based arrays like "Sphingo Strips," which contain a variety of sphingolipids to screen for the binding specificity of a protein of interest. echelon-inc.com These methods could be adapted for MMPH to systematically identify its interactome.

Integral Membrane Protein Interactions: A key area of investigation is the interaction of MMPH with integral membrane proteins within the hydrophobic plane of the cell membrane. univr.it These interactions are known to modulate protein structure and function. univr.it Techniques that combine photocrosslinking and click chemistry are powerful tools for the specific detection of proteins interacting with phospholipids (B1166683) at the membrane interface. univr.it

Investigation of this compound Roles in Underexplored Biological Systems

Current research on MMPH has been narrowly focused on its cytotoxic properties in cancer. Its functions in other physiological and pathological contexts are largely unknown and represent a significant area for future investigation.

Research Findings and Potential Roles: